molecular formula C12H15NO B13624973 (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine CAS No. 1269528-72-4

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine

Katalognummer: B13624973
CAS-Nummer: 1269528-72-4
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: SGEIUEYVJBDHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative with a fused dihydrobenzofuran moiety. Its structure combines a rigid cyclopropane ring, a bicyclic dihydrobenzofuran system, and a primary amine group, making it a unique scaffold for pharmaceutical and synthetic applications.

Eigenschaften

CAS-Nummer

1269528-72-4

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H15NO/c13-7-10-6-11(10)8-1-2-12-9(5-8)3-4-14-12/h1-2,5,10-11H,3-4,6-7,13H2

InChI-Schlüssel

SGEIUEYVJBDHSF-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C3CC3CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dihydrobenzofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, secondary amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine C₁₂H₁₃NO* ~187.24* Not available† Cyclopropane, dihydrobenzofuran, primary amine
1-[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine C₁₀H₁₆N₂ 164.25 EN300-200837 Cyclopropane, fluoropyridine, primary amine
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine C₉H₁₁FN₂ 166.20 EN300-650910 Cyclopropane, triazole, fluorine substituent
1-(2-Chloro-5-fluorophenyl)methanamine C₁₀H₁₁N₃ 173.21 EN300-800014 Aromatic chloro/fluoro substituents, primary amine
[Impurity E(EP)]: Benzodiazepine derivative C₁₇H₁₄ClFN₂ 316.76 59467-64-0 Benzodiazepine core, fluorophenyl, primary amine

*Calculated based on structure; †Discontinued status may limit public CAS data.

Key Structural and Functional Differences

Core Heterocycles: The target compound features a dihydrobenzofuran system, which provides partial aromaticity and oxygen heteroatom inclusion. Cyclopropane rings are common across these compounds, but their connectivity varies. For example, the triazole-containing analog (EN300-650910) uses cyclopropane as a methyl substituent rather than a fused ring.

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in EN300-200837) may increase polarity and bioavailability compared to the dihydrobenzofuran system, which is more lipophilic.
  • The primary amine in the target compound is directly attached to the cyclopropane, whereas in benzodiazepine impurities (e.g., MM1106.07), the amine is part of a larger, conformationally flexible system.

Synthetic Accessibility :

  • The discontinuation of the target compound () suggests synthetic challenges, possibly due to the strain of combining cyclopropane with dihydrobenzofuran. In contrast, triazole- or pyridine-containing analogs are more commonly available, reflecting optimized synthetic routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.